N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
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Description
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S2 and its molecular weight is 446.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives act as inhibitors of cyclooxygenase isoenzymes (COX-1, COX-2), which are responsible for the production of prostaglandins that play an important role in inflammation .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their exact structure and functional groups .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, pain relief, inhibition of microbial growth, and cytotoxic effects on tumor cells .
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring , a 3,4-dimethoxyphenyl group, and a benzenesulfonamide moiety. The presence of methoxy groups enhances its electron-donating capacity, potentially influencing its biological activity.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 354.44 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Utilizing methods such as the Hantzsch thiazole synthesis which involves the reaction of α-haloketone with thioamide.
- Attachment of Functional Groups : Subsequent reactions to introduce the 3,4-dimethoxyphenyl group and the benzenesulfonamide moiety.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Antimicrobial Properties
- Mechanism of Action : The compound has demonstrated activity against various bacterial strains by inhibiting bacterial growth through disruption of cell wall synthesis.
- Case Study : In vitro studies showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Antifungal Activity
- The compound has shown effectiveness against fungi such as Candida albicans, suggesting potential applications in treating fungal infections.
Anti-inflammatory Effects
- Preliminary studies indicate that this compound may modulate inflammatory pathways, providing a basis for further exploration in anti-inflammatory drug development.
Research Findings and Data Tables
Biological Activity | Tested Organisms | MIC (µg/mL) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 32 | |
Antibacterial | Escherichia coli | 64 | |
Antifungal | Candida albicans | 16 | |
Anti-inflammatory | Human macrophages | IC50 = 10 µM |
Applications in Medicine and Industry
The biological activities of this compound suggest several applications:
- Pharmaceutical Development : Its antibacterial and antifungal properties make it a candidate for developing new therapeutic agents.
- Research Tool : The compound can be utilized in biochemical research to study cellular mechanisms related to inflammation and infection.
- Industrial Use : Potential applications in the formulation of antimicrobial coatings or preservatives.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-15(2)21(16(3)11-14)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAAWLREJJHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.